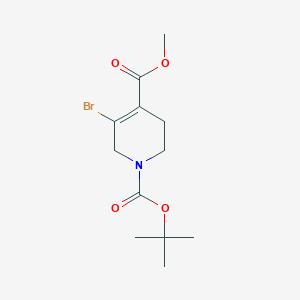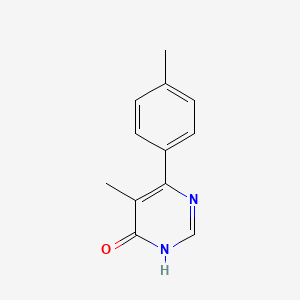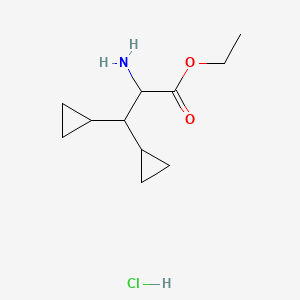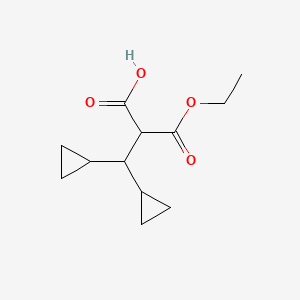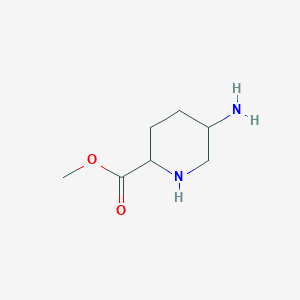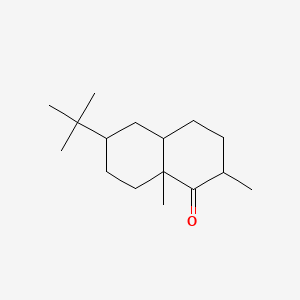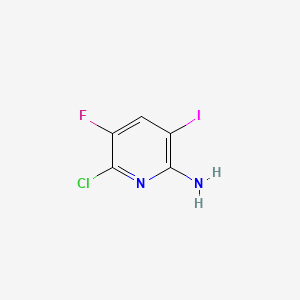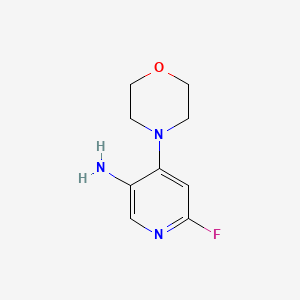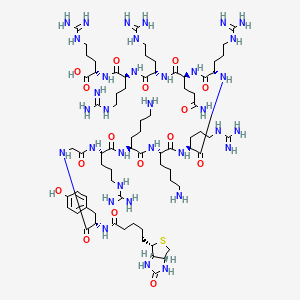
biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH is a synthetic peptide that has gained attention in various scientific fields due to its unique structure and properties. This compound is composed of a sequence of amino acids, including tyrosine, glycine, arginine, lysine, and glutamine, with a biotinyl group attached to the tyrosine residue. The biotinyl group enhances the peptide’s utility in biochemical assays and molecular biology applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The biotinyl group is introduced by coupling biotin to the N-terminal tyrosine residue. The synthesis process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection and Coupling: The N-terminal protecting group is removed, and the next protected amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Biotinylation: After the peptide chain is fully assembled, biotin is coupled to the N-terminal tyrosine.
Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.
Major Products Formed
Oxidation: Dityrosine, oxidized peptide fragments.
Reduction: Reduced peptide with free thiol groups.
Substitution: Acetylated or methylated peptide derivatives.
Wissenschaftliche Forschungsanwendungen
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in cell-penetrating peptide studies to understand cellular uptake mechanisms.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in biochemical assays, such as enzyme-linked immunosorbent assays (ELISA), due to the biotinyl group’s strong affinity for streptavidin.
Wirkmechanismus
The mechanism of action of biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH involves its ability to penetrate cell membranes and interact with intracellular targets. The peptide’s arginine-rich sequence facilitates its entry into cells, where it can bind to specific molecular targets and modulate biological pathways. The biotinyl group allows for easy detection and purification in biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Biotinyl-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-OH can be compared to other cell-penetrating peptides (CPPs) such as:
TAT peptide: A well-known CPP derived from the HIV-1 transactivator of transcription protein.
Penetratin: A CPP derived from the Antennapedia homeodomain.
Transportan: A chimeric peptide combining sequences from galanin and mastoparan.
Uniqueness
This compound is unique due to its biotinyl group, which enhances its utility in biochemical assays and molecular biology applications. This feature distinguishes it from other CPPs that lack such a functional group.
Conclusion
This compound is a versatile synthetic peptide with significant applications in various scientific fields. Its unique structure, preparation methods, chemical reactivity, and research applications make it a valuable tool for advancing our understanding of peptide chemistry and biology.
Eigenschaften
Molekularformel |
C74H132N34O16S |
|---|---|
Molekulargewicht |
1786.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C74H132N34O16S/c75-29-5-3-13-43(99-59(114)42(15-7-31-90-68(78)79)97-56(112)38-96-58(113)51(37-40-23-25-41(109)26-24-40)98-55(111)22-2-1-21-53-57-52(39-125-53)107-74(124)108-57)60(115)100-44(14-4-6-30-76)61(116)101-45(16-8-32-91-69(80)81)62(117)102-47(18-10-34-93-71(84)85)64(119)105-49(27-28-54(77)110)66(121)104-46(17-9-33-92-70(82)83)63(118)103-48(19-11-35-94-72(86)87)65(120)106-50(67(122)123)20-12-36-95-73(88)89/h23-26,42-53,57,109H,1-22,27-39,75-76H2,(H2,77,110)(H,96,113)(H,97,112)(H,98,111)(H,99,114)(H,100,115)(H,101,116)(H,102,117)(H,103,118)(H,104,121)(H,105,119)(H,106,120)(H,122,123)(H4,78,79,90)(H4,80,81,91)(H4,82,83,92)(H4,84,85,93)(H4,86,87,94)(H4,88,89,95)(H2,107,108,124)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-/m0/s1 |
InChI-Schlüssel |
CABVDGGNWCCYNJ-NOQLBFJMSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



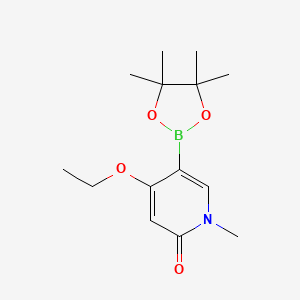
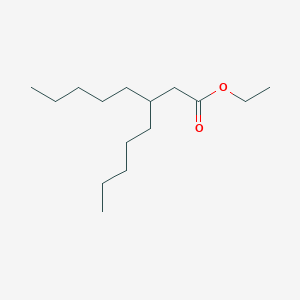
![2-Propenoic acid, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, 1-methylethyl ester, (2Z)-](/img/structure/B13927657.png)


